2-Bromo-N-(3-bromophenyl)acetamide: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
2-Bromo-N-(3-bromophenyl)acetamide: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently encounter bifunctional scaffolds that serve as critical linchpins in early-stage drug discovery. 2-Bromo-N-(3-bromophenyl)acetamide is an exemplary bifunctional building block. It features an electrophilic α-bromoacetamide moiety and a cross-coupling-compatible aryl bromide. This dual reactivity allows chemists to orthogonally modify the molecule, making it highly valuable for synthesizing targeted covalent inhibitors (TCIs) and complex heterocyclic libraries.
Physicochemical Profiling
Understanding the baseline physicochemical properties is essential for reaction planning, stoichiometric calculations, and analytical validation. The compound is an[1] with the following core metrics:
| Property | Value |
| Chemical Name | 2-Bromo-N-(3-bromophenyl)acetamide |
| CAS Number | 83276-95-3[1] |
| Molecular Formula | C8H7Br2NO[1] |
| Molecular Weight | 292.96 g/mol [1] (or 292.95 g/mol [2]) |
| Structural Class | Halogenated Aryl Amide |
| Key Reactive Sites | α-carbon ( SN2 ), Aryl C-Br (Pd-insertion) |
Mechanistic Utility in Drug Discovery
The architectural brilliance of 2-bromo-N-(3-bromophenyl)acetamide lies in its orthogonal reactivity, which dictates its utility in medicinal chemistry.
The α-Bromoacetamide Moiety: Covalent Inhibition
The α-bromoacetamide group is a classic electrophile. The electron-withdrawing nature of the adjacent carbonyl group lowers the lowest unoccupied molecular orbital (LUMO) energy of the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack. In drug design, this moiety is frequently deployed as a "warhead" to irreversibly alkylate nucleophilic cysteine residues in target kinases or proteases via an SN2 mechanism.
The Aryl Bromide Moiety: Cross-Coupling Handle
The meta-substituted bromine on the phenyl ring is relatively inert to standard nucleophiles but undergoes facile oxidative addition with low-valent palladium species ( Pd0 ). This enables late-stage diversification via Suzuki-Miyaura (aryl-aryl bond formation) or Buchwald-Hartwig (C-N bond formation) cross-coupling reactions.
Dual reactivity pathways highlighting electrophilic and cross-coupling applications.
Experimental Protocols: Synthesis & Validation
The principal synthesis of this compound involves a [1], primarily driven by nucleophilic acyl substitution. As an experienced bench scientist, I emphasize that controlling the exotherm and managing the HBr byproduct are the critical success factors in this protocol.
Step-by-Step Synthetic Methodology
Reaction: Acylation of 3-bromoaniline with bromoacetyl bromide.
Reagents & Materials:
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Nucleophile: 3-Bromoaniline (1.0 eq)
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Electrophile: Bromoacetyl bromide (1.1 eq)
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Acid Scavenger: Triethylamine ( Et3N ) (1.5 eq) or Potassium Carbonate ( K2CO3 )
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Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
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Preparation: In an oven-dried round-bottom flask purged with inert gas ( N2 or Argon), dissolve 3-bromoaniline (1.0 eq) and Et3N (1.5 eq) in anhydrous DCM (0.2 M concentration).
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Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Bromoacetyl bromide is highly reactive. Cooling suppresses the formation of di-acylated side products and prevents the degradation of the acylating agent.
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Addition: Dissolve bromoacetyl bromide (1.1 eq) in a small volume of DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes. Causality: Dropwise addition ensures the exotherm is managed and localized high concentrations of the electrophile are avoided.
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Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.
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Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3 . Causality: This neutralizes any unreacted bromoacetyl bromide and removes the Et3N⋅HBr salt into the aqueous phase. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual amine), followed by brine.
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Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization (e.g., from ethanol/water) to yield the pure white to off-white solid.
Synthetic workflow for 2-bromo-N-(3-bromophenyl)acetamide via nucleophilic acyl substitution.
Analytical Validation (Self-Validating System)
To ensure the structural integrity of the synthesized batch, the protocol must be self-validating through rigorous analytical checks:
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LC-MS: Confirm the mass. The presence of two bromine atoms will result in a distinct triplet isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio) around m/z 291, 293, and 295 in negative ion mode.
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1H NMR ( CDCl3 or DMSO- d6 ): Look for the characteristic singlet of the α-protons ( CH2−Br ) typically appearing around 4.0 - 4.2 ppm. The aromatic protons will integrate to 4, and the broad singlet of the amide N-H will appear downfield (usually >8.0 ppm in DMSO).
Conclusion
2-Bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3)[3] is far more than a simple amide; it is a strategically designed synthetic node. By mastering its synthesis and understanding the mechanistic causality behind its orthogonal reactivity, drug development professionals can rapidly access diverse chemical space, from targeted covalent inhibitors to complex polycyclic frameworks.
